CETP Inhibitory Potency: Class-Level Benchmarking Against Lead Oxoacetamido-Benzamide 9g and Torcetrapib
No direct CETP IC₅₀ data are publicly available for methyl 4-{[(5-hydroxy-3-phenylpentyl)carbamoyl]formamido}benzoate. However, the closest structurally characterized congener in the oxoacetamido-benzoate class, compound 9g (N-(4-(trifluoromethyl)benzyl)-2-oxo-2-((3-((3-(trifluoromethyl)benzyl)carbamoyl)phenyl)amino)acetamide), exhibited an IC₅₀ of 0.96 µM against rabbit serum CETP, while the reference inhibitor torcetrapib achieved an IC₅₀ of 0.08 µM in the same fluorescence-based CETP activity assay [1]. This class-level benchmark indicates that oxoacetamido-benzoates can achieve sub-micromolar CETP inhibition, but the specific contribution of the 5-hydroxy-3-phenylpentyl side chain remains uncharacterized.
| Evidence Dimension | CETP inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 9g IC₅₀ = 0.96 µM; Torcetrapib IC₅₀ = 0.08 µM |
| Quantified Difference | N/A (target compound uncharacterized) |
| Conditions | In vitro fluorescence-based CETP activity assay using rabbit serum; 10 µM initial screening; IC₅₀ determined from dose-response curve (0.5–5 µM) |
Why This Matters
Establishes the pharmacological ceiling of the oxoacetamido-benzoate class, informing feasibility for CETP-targeted procurement where sub-micromolar activity is a minimum requirement.
- [1] Abu Khalaf R, et al. Cholesteryl ester transfer protein inhibitory oxoacetamido-benzamide derivatives: Glide docking, pharmacophore mapping, and synthesis. Brazilian Journal of Pharmaceutical Sciences. 2022;58:e20028. View Source
